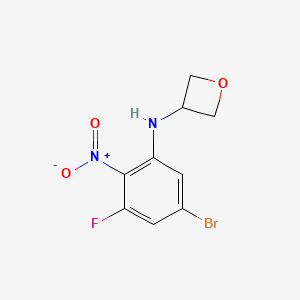
8-Benzyloxy-7-fluoro-1h-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-2-ones, including 8-Benzyloxy-7-fluoro-1h-quinolin-2-one, can be achieved through various methods. One notable method involves the direct carbonylation of o-alkenylanilines using carbon monoxide, carbon dioxide, or triphosgene as the carbonyl source . This method is practical and efficient, making it suitable for both scientific research and industrial applications.
Industrial Production Methods
Industrial production of quinolin-2-ones often involves scalable and efficient synthetic routes. For example, the visible light-mediated synthesis from quinoline N-oxides is a greener alternative that provides high yields with low catalyst loading and no undesirable by-products .
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyloxy-7-fluoro-1h-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-2,3-diones, while reduction may produce quinolin-2-ols .
Wissenschaftliche Forschungsanwendungen
8-Benzyloxy-7-fluoro-1h-quinolin-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It has potential antimicrobial properties and is used in the study of bacterial resistance.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 8-Benzyloxy-7-fluoro-1h-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 8-Benzyloxy-7-fluoro-1h-quinolin-2-one include other quinoline derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of a benzyloxy group and a fluorine atom, which can enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C16H12FNO2 |
|---|---|
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
7-fluoro-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12FNO2/c17-13-8-6-12-7-9-14(19)18-15(12)16(13)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI-Schlüssel |
OENKOKWUEAKSFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=CC3=C2NC(=O)C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-](/img/structure/B13937702.png)









![3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937771.png)


